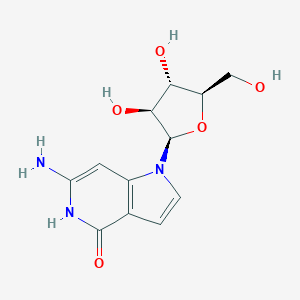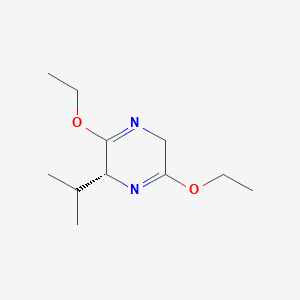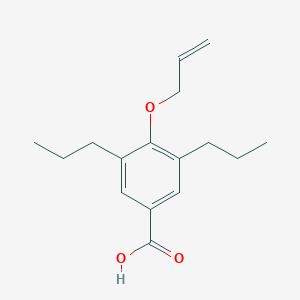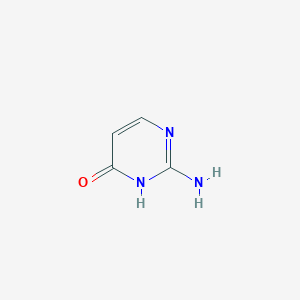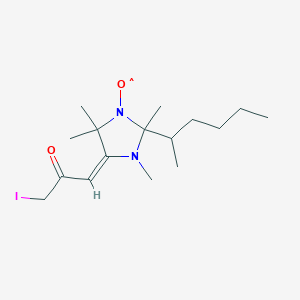
2-Htipio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Htipio, also known as 2-(2-hydroxyphenyl)-3-methyl-1,4-naphthoquinone, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Aplicaciones Científicas De Investigación
2-HtipioHtipio has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-HtipioHtipio has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-HtipioHtipio has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 2-HtipioHtipio has been shown to exhibit antioxidant and anti-inflammatory effects, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-HtipioHtipio has been shown to enhance the survival of neurons and promote neurite outgrowth, which may have implications for nerve regeneration.
In antimicrobial activity research, 2-HtipioHtipio has been shown to exhibit antibacterial and antifungal effects against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings suggest that 2-HtipioHtipio may have potential as a therapeutic agent for the treatment of infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-HtipioHtipio is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. The induction of oxidative stress by 2-HtipioHtipio may lead to the activation of signaling pathways that regulate cell survival and death.
Efectos Bioquímicos Y Fisiológicos
2-HtipioHtipio has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the enhancement of neuronal survival and neurite outgrowth, and the inhibition of microbial growth. Additionally, 2-HtipioHtipio has been shown to exhibit antioxidant and anti-inflammatory effects, which may help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-HtipioHtipio in lab experiments is its solubility in organic solvents, which allows for easy preparation of stock solutions. Additionally, 2-HtipioHtipio has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using 2-HtipioHtipio is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 2-HtipioHtipio. One area of interest is the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-HtipioHtipio for different experimental systems. Finally, the development of novel derivatives of 2-HtipioHtipio may lead to the discovery of more potent and selective compounds with potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-HtipioHtipio involves the reaction of 2-Htipiohydroxyacetophenone with 3-methyl-1,4-naphthoquinone in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The purity of the synthesized 2-HtipioHtipio can be determined using chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Propiedades
Número CAS |
104652-80-4 |
|---|---|
Nombre del producto |
2-Htipio |
Fórmula molecular |
C16H28IN2O2 |
Peso molecular |
407.31 g/mol |
InChI |
InChI=1S/C16H28IN2O2/c1-7-8-9-12(2)16(5)18(6)14(10-13(20)11-17)15(3,4)19(16)21/h10,12H,7-9,11H2,1-6H3/b14-10+ |
Clave InChI |
NRNSZNMBFMLTRK-GXDHUFHOSA-N |
SMILES isomérico |
CCCCC(C)C1(N(/C(=C/C(=O)CI)/C(N1[O])(C)C)C)C |
SMILES |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
SMILES canónico |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
Sinónimos |
2-hexyl-2,3,5,5-tetramethyl-4-(3-iodo-2-oxopropylidene)imidazolidine-1-oxyl 2-HTIPIO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




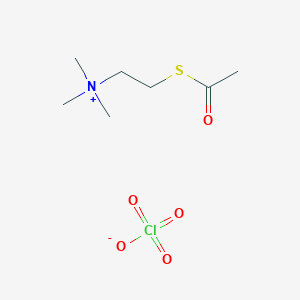
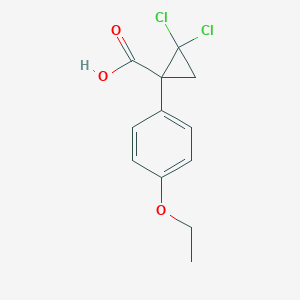


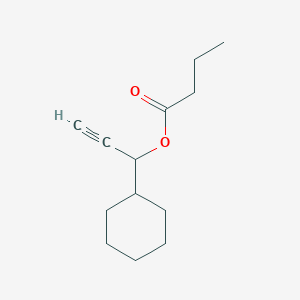
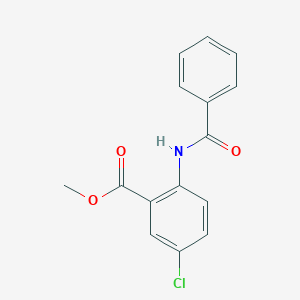
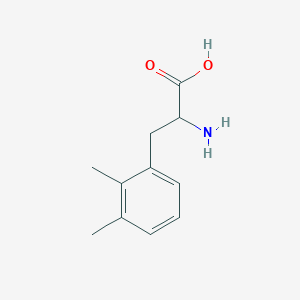
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

